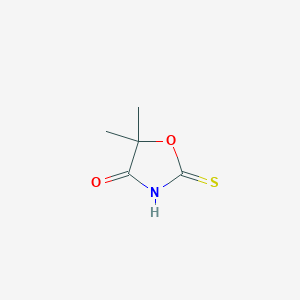

5,5-Dimethyl-2-thioxooxazolidin-4-one

Description

Properties

CAS No. |

6453-39-0 |

|---|---|

Molecular Formula |

C5H7NO2S |

Molecular Weight |

145.18 g/mol |

IUPAC Name |

5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C5H7NO2S/c1-5(2)3(7)6-4(9)8-5/h1-2H3,(H,6,7,9) |

InChI Key |

FEFRAGFFEMKLJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)NC(=S)O1)C |

Origin of Product |

United States |

Advanced Synthetic Strategies for 5,5 Dimethyl 2 Thioxooxazolidin 4 One and Its Analogues

Established Synthetic Pathways to the 2-Thioxooxazolidin-4-one (B3050068) Core

The construction of the fundamental 2-thioxooxazolidin-4-one ring system is typically achieved through cyclization reactions that form the five-membered heterocycle. Two prominent strategies include cyclocondensation and methods involving thiolate transfer.

Cyclocondensation is a cornerstone for the synthesis of the 2-thioxooxazolidin-4-one core and its analogue, the thiazolidin-4-one ring. This method generally involves the reaction between a bifunctional nucleophile and a bifunctional electrophile to form the heterocyclic ring in a single step. A common and effective approach is the reaction of thiourea (B124793) with an α-haloacetic acid or its corresponding ester. researchgate.net In this reaction, the sulfur and nitrogen atoms of thiourea act as nucleophiles, attacking the electrophilic carbons of the α-haloacetic acid derivative.

Another well-established cyclocondensation route involves the reaction of thiosemicarbazides with acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). This reaction proceeds by the nucleophilic attack of the sulfur atom or a nitrogen atom of the thiosemicarbazide (B42300) onto one of the sp-hybridized carbons of the alkyne, followed by an intramolecular cyclization to yield the thiazolidin-4-one derivative. The specific product formed can depend on the substitution pattern of the thiosemicarbazide and the reaction conditions. For instance, the reaction of 4-substituted or 1,4-disubstituted thiosemicarbazides with DMAD in refluxing ethanol (B145695) can lead to various thiazolidin-4-ones or related heterocyclic systems like 1,2,4-triazepine-3-thiones.

Similarly, the condensation of an amine, a carbonyl compound (aldehyde), and a thiol-containing acid like thioglycolic acid represents a three-component approach to the related thiazolidin-4-one core. nih.gov

Thiolate transfer methodologies, while not always explicitly termed as such, are integral to the formation of the thione group (C=S) in the 2-thioxooxazolidin-4-one ring. These methods often involve the in-situ generation of a thiolate or the use of a reagent that delivers a sulfur atom. The reaction of an appropriate substrate with a source of sulfur, such as ammonium (B1175870) thiocyanate, can be employed to construct the thione functionality within the heterocyclic ring. nih.gov

A more direct example is the use of mercaptoacetic acid in cyclocondensation reactions. nih.gov In a procedure to form N-(2-aryl-4-oxothiazolidin-3-yl) derivatives, a Schiff base is refluxed with mercaptoacetic acid in DMF with a catalytic amount of anhydrous ZnCl2. nih.gov Here, the thiol group of mercaptoacetic acid acts as the key nucleophile that attacks the imine carbon, leading to cyclization and the formation of the thiazolidin-4-one ring. This pathway exemplifies a formal transfer of the sulfur-containing fragment to the substrate to build the core structure.

Targeted Synthesis of 5,5-Dimethylated Derivatives

Introducing gem-dimethyl substituents at the C5 position of the 2-thioxooxazolidin-4-one ring requires specific precursors and reaction conditions to ensure the desired substitution pattern.

The most direct method for synthesizing 5,5-dialkyl-substituted thiazolidin-4-one derivatives involves starting with a precursor that already contains the gem-dialkyl group. The synthesis of 5,5-dialkyl-2-imino-4-thiazolidones, close analogues of the target compound, is achieved by condensing thiourea with α-bromo-α,α-dialkylacetic acids or their corresponding acid chlorides. researchgate.net To synthesize the specific 5,5-dimethyl derivative, α-bromo-2-methylpropanoic acid or its acid chloride would be the required starting material. The reaction is typically carried out by refluxing the reactants in a suitable solvent like glacial acetic acid. researchgate.net

The Knoevenagel condensation is another critical reaction, though it is typically used to introduce substituents at the 5-position of a pre-formed thiazolidin-4-one ring, resulting in a 5-ylidene derivative (an exocyclic double bond). mdpi.comnih.govmdpi.com This reaction involves the condensation of a thiazolidin-4-one with an aldehyde or ketone in the presence of a base catalyst such as piperidine, sodium acetate (B1210297), or triethylamine. mdpi.comnih.gov While this does not directly produce a 5,5-dimethyl derivative, it highlights a key method for functionalizing the C5 position.

The following table summarizes typical conditions for related syntheses.

| Product Type | Reagents | Catalyst/Solvent | Conditions | Reference |

| N-(2-aryl-4-oxothiazolidin-3-yl) acetamides | Schiff Base, Mercaptoacetic Acid | Anhydrous ZnCl₂, DMF | Reflux, 6-8 hours | nih.gov |

| 5,5-Dialkyl-2-imino-4-thiazolidones | α-Bromo-dialkylacetic acid chloride, Thiourea | Glacial Acetic Acid | Reflux | researchgate.net |

| 5-Arylidene-2,4-dioxothiazolidine | 2,4-Thiazolidinedione, Aromatic Aldehyde | Piperidine, Ethanol | Reflux | mdpi.com |

| 5-Substituted thiazolidin-4-ones | Thiazolidin-4-one, Aromatic Aldehyde | Piperidine, Methanol | Reflux, 48 hours | nih.govmdpi.com |

For the target molecule, 5,5-dimethyl-2-thioxooxazolidin-4-one, the C5 carbon is a quaternary center and not a stereocenter, making stereoselectivity at this position irrelevant. However, the concept of regioselectivity is crucial in the synthesis of the core heterocyclic ring, especially when using unsymmetrical reagents.

In reactions involving unsymmetrical thiosemicarbazides and electrophiles like dimethyl acetylenedicarboxylate (DMAD), the initial nucleophilic attack can occur from different atoms (either a nitrogen or the sulfur), leading to different constitutional isomers. The control of regioselectivity is therefore a key challenge. The outcome is often dictated by the electronic and steric properties of the substituents on the thiosemicarbazide and the reaction conditions.

Similarly, cycloaddition reactions used to build or modify the ring must be regioselective to yield the desired product. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" has been used to synthesize thiazolidinone-triazole conjugates with high regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. nih.gov While this is a post-modification of the core, it underscores the importance of regiochemical control in the synthesis of complex molecules based on this scaffold. Formal [3+2] cycloaddition pathways for synthesizing thiazolidin-4-ones also proceed in a regio- and stereoselective manner. rsc.org

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. These principles are being actively applied to the synthesis of thiazolidin-4-one derivatives.

Key green strategies include:

Use of Green Solvents and Catalysts: Deep eutectic solvents (DES) have been successfully employed as both the solvent and catalyst for the Knoevenagel condensation to produce thiazolidinedione derivatives. frontiersin.org These solvents are biodegradable, have low toxicity, and can be recycled. Magnetically separable nanocatalysts, such as nano-Fe₃O₄ supported ionic liquid (MNPs@SiO₂-IL), have been used for the one-pot synthesis of 1,3-thiazolidin-4-ones, allowing for easy catalyst recovery and reuse for multiple cycles. nih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions is a fundamental principle of green chemistry. The synthesis of 2-iminothiazolidines has been achieved through a reaction between inactive aziridines and aroyl isothiocyanates at room temperature without any solvent or catalyst, offering an ecologically benign process. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. The one-pot synthesis of 1,3-thiazolidin-4-one derivatives from an arylaldehyde, thioglycolic acid, and an aniline (B41778) is a prime example of an MCR that improves atom economy and reduces waste. nih.gov

The application of these green methodologies to the synthesis of this compound offers significant advantages by reducing the use of hazardous organic solvents, minimizing waste, and simplifying purification procedures. frontiersin.org

Purification and Isolation Techniques for this compound

The successful synthesis of this compound is contingent not only on the reaction conditions but also on the meticulous application of purification and isolation techniques. These methods are critical for removing unreacted starting materials, byproducts, and other impurities from the crude reaction mixture, thereby ensuring the high purity of the final compound, which is essential for its subsequent characterization and application. The choice of purification strategy is largely dictated by the physical and chemical properties of the target compound and the nature of the impurities present. For this compound and its analogues, the primary purification methods employed are recrystallization and column chromatography, with High-Performance Liquid Chromatography (HPLC) being utilized for achieving very high purity.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization will dissolve a large amount of the target compound at an elevated temperature but only a small amount at a lower temperature. Conversely, the impurities should either be sparingly soluble at high temperatures or highly soluble at low temperatures.

For oxazolidinone and thiazolidinone derivatives, alcohols such as ethanol and methanol, or aqueous mixtures thereof, are commonly employed as recrystallization solvents. The process typically involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of a crystalline solid of the pure compound, while the impurities remain dissolved in the mother liquor. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.

Table 1: Representative Recrystallization Solvents for Oxazolidinone and Thiazolidinone Derivatives

| Solvent System | Temperature Profile | Typical Recovery | Notes |

|---|---|---|---|

| Ethanol | Dissolved at reflux, crystallized at room temperature or below. | Good to Excellent | A commonly used solvent for this class of compounds. |

| Ethanol/Water | Dissolved in hot ethanol, water added until turbidity, then cooled. | Good to Excellent | The addition of water can enhance the precipitation of the product. |

| Methanol | Dissolved at reflux, crystallized upon cooling. | Good | Suitable for compounds with good solubility in methanol. |

| Isopropanol | Dissolved at elevated temperature, cooled to crystallize. | Moderate to Good | Can be an alternative to ethanol. |

Column Chromatography

When recrystallization does not yield a product of sufficient purity, or when dealing with complex mixtures of byproducts, column chromatography is the preferred method of purification. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent).

In the case of this compound, a slurry of silica gel in a non-polar solvent is packed into a column. The crude product is then dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed. The eluent, a solvent or a mixture of solvents, is then passed through the column. The polarity of the eluent is a critical parameter and is often optimized through preliminary analysis by thin-layer chromatography (TLC). For oxazolidinone and thiazolidinone derivatives, mixtures of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate are frequently used. The fractions are collected as they exit the column and are analyzed for the presence of the desired compound. Fractions containing the pure product are then combined, and the solvent is removed under reduced pressure.

Table 2: Typical Column Chromatography Conditions for Thiazolidinone Derivatives

| Stationary Phase | Eluent System (v/v) | Typical Application |

|---|---|---|

| Silica Gel | Ethyl acetate/Petroleum ether (4:6) | Purification of ethyl 3-(2-aryl-4-oxo-thiazolidin-3-yl)-propionates. nih.gov |

| Silica Gel | Methanol/Dichloromethane (gradient 0-50%) | Purification of substituted 2-imino-5-arylidenethiazolidin-4-ones. |

High-Performance Liquid Chromatography (HPLC)

For applications requiring exceptionally high purity, such as in analytical standard preparation or for certain biological assays, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This method offers superior separation efficiency compared to standard column chromatography.

A reverse-phase HPLC method has been described for the analysis and preparative isolation of the closely related compound, 4-Thiazolidinone (B1220212), 5,5-dimethyl-2-thioxo-. sielc.com This technique is scalable and can be adapted for the purification of this compound. sielc.com The method utilizes a reverse-phase column (e.g., C18) where the stationary phase is non-polar, and the mobile phase is a polar solvent mixture. sielc.com

Table 3: Representative HPLC Conditions for the Purification of a Thiazolidinone Analogue

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |

| Detection | UV |

| Note | For Mass-Spectrometry compatible applications, formic acid can be used in place of phosphoric acid. sielc.com |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5,5 Dimethyl 2 Thioxooxazolidin 4 One

Reaction Profiles of the Thioxooxazolidinone Ring System

The 2-thioxooxazolidin-4-one (B3050068) ring is a versatile scaffold whose reactivity is analogous to related heterocyclic systems like thiazolidin-4-ones and 2-thioxoimidazolidin-4-ones. The primary reactive sites include the nitrogen atom (N3), the exocyclic sulfur atom (at C2), and the carbonyl group (at C4). Unlike many other oxazolidinone and thiazolidinone derivatives, the C5 position of 5,5-dimethyl-2-thioxooxazolidin-4-one is sterically hindered by two methyl groups, rendering it inactive as a nucleophile and preventing common reactions such as Knoevenagel condensation at this site. nih.govnih.gov

Key reaction types observed in analogous systems include:

N-Alkylation and N-Acylation: The nitrogen atom of the thioamide can act as a nucleophile, readily reacting with alkyl halides or acyl chlorides, typically in the presence of a base. researchgate.net

S-Alkylation: The exocyclic thione group is also a potent nucleophilic center, particularly in its tautomeric thiol form or after deprotonation. It can be selectively alkylated to form 2-(alkylthio)oxazol-4-one derivatives. researchgate.net

Reactions at the Carbonyl Group: The C4 carbonyl group can undergo reactions typical of esters, such as hydrolysis or aminolysis, which can lead to ring-opening.

Condensation Reactions: While the C5 position is blocked in the title compound, related structures with an active methylene (B1212753) group at C5 readily undergo Knoevenagel condensation with aldehydes and ketones. nih.govmdpi.com

The specific pathway followed often depends on the reaction conditions, such as the choice of base, solvent, and the nature of the electrophile.

Nucleophilic and Electrophilic Reactivity of this compound

The dual functionality of the thioamide group confers both nucleophilic and electrophilic character to the molecule.

Nucleophilic Character: The primary nucleophilic centers are the nitrogen (N3) and sulfur (at C2) atoms. The sulfur atom is generally considered a soft nucleophile, while the nitrogen is a hard nucleophile. This difference influences the regioselectivity of alkylation and acylation reactions.

S-Alkylation: Reaction with soft electrophiles, such as methyl iodide, often favors the formation of S-alkylated products (2-alkylthio derivatives). uobaghdad.edu.iq

N-Alkylation: The use of harder electrophiles or different reaction conditions can lead to N-alkylation. Phase-transfer catalysis has been employed for the N-alkylation of related thiazolidinediones. researchgate.net

The table below summarizes the expected outcomes of reactions with various electrophiles based on the behavior of similar heterocyclic cores.

| Electrophile | Reagent Example | Expected Major Product | Reaction Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | 2-(Methylthio)-5,5-dimethyl-4H-oxazol-4-one | S-Alkylation |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | 3-Acetyl-5,5-dimethyl-2-thioxooxazolidin-4-one | N-Acylation |

| Aldehyde | Benzaldehyde | No reaction at C5 (due to dimethyl substitution) | Blocked Knoevenagel Condensation |

Electrophilic Character: The primary electrophilic center is the carbonyl carbon (C4). This carbon is susceptible to attack by nucleophiles, which can initiate ring-opening reactions. The C2 carbon of the thiocarbonyl group also possesses electrophilic character and can be attacked by strong nucleophiles.

Cyclization and Ring-Opening Reactions Involving this compound Derivatives

Cyclization Reactions: Derivatives of this compound can be used as building blocks for the synthesis of fused heterocyclic systems. For instance, derivatives functionalized at the N3 position can undergo intramolecular cyclization reactions to form bicyclic products. One common strategy involves introducing a side chain with a suitable functional group that can react with either the sulfur or oxygen atoms of the ring. Cyclocondensation reactions are fundamental to forming the thiazolidinone ring itself, often involving the reaction of an amine, an aldehyde, and a mercaptocarboxylic acid. nih.govnih.gov

Ring-Opening Reactions: The oxazolidinone ring is susceptible to cleavage under certain conditions. The ester linkage (O1-C4) is a potential site for hydrolytic cleavage.

Basic Hydrolysis: Treatment with a strong base like sodium hydroxide (B78521) can saponify the ester bond, leading to the opening of the ring to form a salt of the corresponding N-thiocarbamoyl-α-hydroxy acid.

Acidic Hydrolysis: Strong acidic conditions can also promote ring cleavage. For example, heating 2-amino-5,5-dimethylthiazol-4(5H)-one, a related compound, with aqueous sulfuric acid results in ring cleavage to yield 2-mercapto-2-methylpropanoic acid. researchgate.net

Aminolysis: Reaction with primary or secondary amines can cleave the ester bond and open the ring, forming the corresponding amide derivative.

These ring-opening reactions provide a pathway to convert the heterocyclic scaffold into acyclic structures with diverse functional groups.

Tautomeric Equilibria in this compound Analogues

Tautomerism is a critical aspect of the chemistry of 2-thioxooxazolidin-4-ones, influencing their reactivity and spectroscopic properties. The molecule and its analogues can theoretically exist in several tautomeric forms due to the migration of a proton. The most significant equilibria are the thione-thiol and lactam-lactim (a specific type of amide-imidic acid tautomerism) equilibria. researchgate.netresearchgate.net

Thione-Thiol Tautomerism: This involves the migration of the proton from the N3 atom to the exocyclic sulfur atom, converting the thiocarbonyl group (C=S, thione) into a thiol group (C-SH). This results in the formation of 2-mercapto-5,5-dimethyl-4H-oxazol-4-one.

Lactam-Lactim Tautomerism: This involves the migration of the N3 proton to the carbonyl oxygen at C4, converting the lactam (O=C-N) into a lactim (HO-C=N) form. This would yield 5,5-dimethyl-2-thioxo-3,4-dihydrooxazol-4-ol.

Theoretical studies on the closely related 2-thioxoimidazolidin-4-one show that the thione-thiol equilibrium is more favorable than the keto-enol (lactam-lactim) equilibrium. researchgate.net The energy barrier for the thione-thiol transformation is calculated to be lower than that for the lactam-lactim transformation.

The position of these equilibria is highly dependent on several factors:

Solvent Polarity: The keto or thione forms are generally favored in polar aprotic solvents, while the enol or thiol forms can be stabilized in non-polar solvents through intramolecular hydrogen bonding. nih.gov

Physical State: The dominant tautomer in the solid state may differ from that in solution.

Substitution: The electronic nature of substituents on the ring can influence the acidity of the migrating proton and the stability of the resulting tautomers.

Spectroscopic methods like NMR and IR are essential for identifying the predominant tautomeric form in a given environment. For instance, the presence of a C=O stretching band in the IR spectrum is indicative of the lactam form, while the appearance of an O-H or S-H band would suggest the presence of the lactim or thiol tautomers, respectively. nih.gov

Advanced Spectroscopic and Structural Characterization of 5,5 Dimethyl 2 Thioxooxazolidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 5,5-Dimethyl-2-thioxooxazolidin-4-one, ¹H and ¹³C NMR would provide definitive evidence for its carbon-hydrogen framework.

A ¹H NMR spectrum of this compound would be expected to show two primary signals corresponding to the distinct proton environments in the molecule.

Gem-dimethyl Protons (C(CH₃)₂): The six protons of the two methyl groups attached to the C5 position are chemically equivalent. They would be expected to produce a single, sharp signal (a singlet) in the upfield region of the spectrum, typically around 1.2-1.7 ppm. The integration of this peak would correspond to six protons.

Amine Proton (N-H): The proton attached to the nitrogen atom (N3) would appear as a broad singlet. Its chemical shift would be highly dependent on the solvent used, concentration, and temperature, but it would typically be expected in the downfield region, potentially between 8.0 and 12.0 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals would be anticipated:

Thione Carbon (C=S): The carbon of the thione group at the C2 position is the most deshielded carbon and would appear significantly downfield, likely in the range of 180-205 ppm.

Amide Carbonyl Carbon (C=O): The carbonyl carbon at the C4 position would also be found in the downfield region, typically expected around 170-180 ppm.

Quaternary Carbon (C5): The carbon atom at the C5 position, bonded to the two methyl groups and the ring oxygen and nitrogen, would appear in the mid-field region, estimated to be around 55-75 ppm.

Methyl Carbons (-CH₃): The two equivalent methyl carbons attached to C5 would produce a single signal in the upfield region of the spectrum, generally between 20-30 ppm.

Specific, experimentally verified ¹³C NMR data for this compound has not been reported in publicly accessible sources.

While one-dimensional NMR provides fundamental data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming connectivity.

COSY (Correlation Spectroscopy): A COSY experiment would be of limited use for this specific molecule, as there are no adjacent protons (¹H-¹H couplings) to show correlations.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded carbon and proton atoms. It would definitively link the ¹H signal of the methyl groups to the ¹³C signal of the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons over two to three bonds. This would be the most informative 2D experiment, showing correlations from the methyl protons to the quaternary C5 carbon and the C4 carbonyl carbon. The N-H proton could show correlations to the C5, C4, and C2 carbons, confirming the ring structure.

Despite the utility of these techniques, published 2D NMR spectra for this compound have not been identified.

Vibrational Spectroscopy (FTIR, IR) for Functional Group Analysis

Infrared (IR) spectroscopy, typically performed using a Fourier-transform infrared (FTIR) spectrometer, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The expected characteristic absorption bands for this compound would include:

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

| Amine | N-H stretch | 3100 - 3300 (broad) |

| Alkane | C-H stretch | 2950 - 3000 |

| Amide Carbonyl | C=O stretch | 1720 - 1780 (strong) |

| Thione | C=S stretch | 1050 - 1250 |

| Ether | C-O stretch | 1000 - 1100 |

This table represents expected values based on typical functional group frequencies; no experimentally derived spectrum is available.

The presence of a strong band around 1750 cm⁻¹ for the C=O group and the absence of a strong O-H band around 3300 cm⁻¹ would be key indicators of the correct structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Molecular Weight: The molecular formula for this compound is C₅H₇NO₂S. Its monoisotopic molecular weight is approximately 145.02 g/mol . A high-resolution mass spectrometry (HRMS) experiment would be expected to confirm this exact mass.

Fragmentation Pattern: Upon ionization (e.g., via electron impact), the molecular ion [M]⁺ would undergo fragmentation. Likely fragmentation pathways would include the loss of a methyl group (-15 Da), the loss of carbon monoxide (-28 Da), or cleavage of the heterocyclic ring, leading to characteristic smaller fragments.

A detailed, published mass spectrum and fragmentation analysis for this compound could not be located.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. mdpi.com If a suitable single crystal of this compound could be grown, this technique would provide precise data on:

Bond lengths and angles: Confirming the geometry of the oxazolidine (B1195125) ring and its substituents.

Conformation: Elucidating the planarity or puckering of the five-membered ring.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, including potential hydrogen bonding involving the N-H group and the carbonyl oxygen or thione sulfur atoms.

Currently, there are no published crystal structures for this compound in crystallographic databases.

Chromatographic Techniques for Purity and Separation

Chromatography is an essential tool in synthetic chemistry for both qualitative and quantitative analysis. For this compound, these methods are vital for monitoring reaction progress, isolating the pure compound, and assessing its final purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid and effective method for the qualitative monitoring of chemical reactions and for the preliminary determination of appropriate solvent systems for column chromatography. For heterocyclic compounds similar in polarity to this compound, a common approach involves using silica (B1680970) gel plates as the stationary phase.

The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. For related thioxoimidazolidinone compounds, mixtures of ethyl acetate (B1210297) and hexane (B92381) are often employed. The ratio of these solvents is adjusted to achieve optimal separation, which is indicated by a retention factor (Rƒ) value that is ideally between 0.3 and 0.7. Visualization of the compound on the TLC plate is commonly achieved under UV light.

Table 1: Representative TLC Systems for Related Heterocyclic Compounds

| Stationary Phase | Mobile Phase (Eluent) | Visualization Method | Application |

| Silica Gel (e.g., Merck IB2-F) | Ethyl acetate/Hexane (e.g., 2:1 or 3:1 v/v) | UV Lamp | Reaction Monitoring |

Note: This data is based on methodologies for structurally similar compounds and serves as a starting point for developing a specific TLC method for this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of individual components in a mixture. It offers higher resolution and sensitivity compared to TLC. For compounds like this compound, a reverse-phase HPLC method is generally suitable.

In reverse-phase HPLC, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To improve peak shape and resolution, additives such as formic acid or phosphoric acid may be incorporated into the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Table 2: Example HPLC Conditions for a Structurally Related Thiazolidinone

| Parameter | Condition |

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Application | Purity analysis and preparative separation |

Note: These conditions are for a related thiazolidinone and would require optimization for the analysis of this compound.

Column Chromatography

Column chromatography is the primary technique for the purification of chemical compounds in a laboratory setting. It operates on the same principles as TLC but on a larger scale, allowing for the isolation of significant quantities of pure material.

For the purification of this compound, silica gel would typically be used as the stationary phase. The solvent system (mobile phase) is often determined from preliminary TLC analysis. A solvent mixture that provides a good Rƒ value on TLC is likely to give an effective separation on a column. The process involves loading the crude product onto the top of the silica gel column and then eluting with the chosen solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure compound.

Table 3: General Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 60 Å, 40-63 µm) |

| Mobile Phase | Typically a gradient or isocratic mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate), optimized based on TLC results. |

| Application | Isolation and purification of the target compound from a reaction mixture. |

Note: The selection of the mobile phase is critical and must be determined experimentally for this compound.

Computational and Theoretical Investigations of 5,5 Dimethyl 2 Thioxooxazolidin 4 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 5,5-Dimethyl-2-thioxooxazolidin-4-one to predict a variety of properties.

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the precise bond lengths, bond angles, and dihedral angles. researchgate.net

This analysis reveals a non-planar conformation for the oxazolidine (B1195125) ring. The electronic structure analysis provides insights into the distribution of electrons within the molecule. Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Table 1: Representative Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C4-C5 | 1.54 | O3-C4-C5 | 108.5 |

| C5-N1 | 1.47 | C4-C5-N1 | 103.2 |

| N1-C2 | 1.38 | C5-N1-C2 | 115.1 |

| C2=S | 1.67 | N1-C2=S | 125.4 |

| C4=O | 1.21 | O3-C4=O | 126.8 |

Note: The values in this table are representative and would be precisely determined by specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface.

For this compound, the MEP map would show the most negative potential (typically colored red) localized around the electronegative oxygen and sulfur atoms of the carbonyl and thioxo groups, respectively. These regions are susceptible to electrophilic attack. Conversely, the most positive potential (typically colored blue) would be found around the hydrogen atoms, particularly any N-H protons if present in tautomeric forms, indicating sites for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. acadpubl.eu It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified as stabilization energies.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Representative Interactions)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O | σ(C4-C5) | 5.2 |

| LP(1) S | σ(C2-N1) | 8.7 |

| LP(1) N1 | π*(C2=S) | 20.5 |

Note: E(2) represents the stabilization energy associated with the electron delocalization from the donor to the acceptor orbital. The values are representative examples.

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net For this compound, the vibrational frequencies of the molecule can be calculated to simulate its Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the characteristic stretching frequencies of the C=O and C=S bonds.

Similarly, the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These theoretical chemical shifts provide a valuable reference for the interpretation of experimental NMR spectra, aiding in the structural elucidation of the compound. mjcce.org.mk

Molecular Modeling and Simulation Studies

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different molecular conformations and their relative energies.

For this compound, MD simulations can be used to study the flexibility of the oxazolidine ring and the rotational barriers of the methyl groups. By simulating the molecule in a solvent, such as water or an organic solvent, the influence of the environment on its conformational preferences can be investigated. This provides a more realistic picture of the molecule's behavior in solution.

In Silico Assessment of Molecular Interactions (e.g., Host-Guest Systems)

The in silico assessment of molecular interactions is crucial for understanding how a molecule like this compound might behave in complex environments, such as in the presence of a host molecule in a host-guest system. These systems are of significant interest in fields like drug delivery, sensing, and catalysis, where a "guest" molecule is encapsulated within a larger "host" molecule.

Computational techniques such as molecular docking and molecular dynamics simulations are often employed to study the geometry, energy, and stability of host-guest complexes. These studies can elucidate the non-covalent interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—that govern the binding process.

Reactivity Descriptors from Computational Chemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), allows for the calculation of various reactivity descriptors. These descriptors help in predicting the chemical behavior and reactivity of a molecule.

Fukui Functions for Active Sites Prediction

Fukui functions are local reactivity descriptors derived from conceptual DFT. They are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The function calculates the change in electron density at a specific point in the molecule when an electron is added or removed.

f+(r): Predicts the site for a nucleophilic attack.

f-(r): Predicts the site for an electrophilic attack.

f0(r): Predicts the site for a radical attack.

By analyzing the values of the Fukui function on each atom in this compound, one could identify the atoms most likely to participate in chemical reactions. For instance, the carbonyl carbon, the thione sulfur, and the nitrogen atom are expected to be key reactive centers.

Despite the utility of this method, specific research articles detailing the calculation and analysis of Fukui functions for this compound were not identified in the public domain. Therefore, a data table of Fukui indices for the individual atoms of this compound cannot be provided.

Strategic Applications of 5,5 Dimethyl 2 Thioxooxazolidin 4 One in Advanced Organic Synthesis and Medicinal Chemistry

5,5-Dimethyl-2-thioxooxazolidin-4-one as a Versatile Synthetic Building Block

This compound has emerged as a valuable and versatile building block in organic synthesis, offering a unique combination of reactive sites that allow for the construction of complex molecular architectures. Its utility is particularly evident in the synthesis of diverse heterocyclic compounds and for the introduction of key sulfur and nitrogen-containing functionalities into organic molecules.

Precursor in Heterocyclic Compound Synthesis

The structural framework of this compound, featuring a reactive cyclic thiocarbamate, provides a robust platform for the synthesis of a variety of other heterocyclic systems. The presence of the gem-dimethyl group at the C5 position often imparts increased stability and crystallinity to its derivatives, facilitating their isolation and purification.

Researchers have demonstrated the utility of similar thiazolidin-4-one scaffolds in the preparation of fused heterocyclic systems. For instance, the reaction of substituted hydrazinecarbothioamides with dimethyl acetylenedicarboxylate (B1228247) serves as a method for the synthesis of thiazolidin-4-one derivatives. researchgate.netresearchgate.net These derivatives can then undergo further cyclization reactions to form more complex polycyclic structures. While direct examples with this compound are not extensively documented in readily available literature, the reactivity patterns of the core structure suggest its potential as a precursor for a range of heterocycles. For example, the active methylene (B1212753) group at the C5 position in related 4-thiazolidinones can participate in Knoevenagel condensations, which can be a key step in the synthesis of fused ring systems like thiopyrano[2,3-d] nih.govthiazoles. nih.gov

The table below summarizes some examples of heterocyclic systems synthesized from related thiazolidinone precursors, highlighting the potential synthetic pathways applicable to this compound.

| Precursor Type | Reagents | Resulting Heterocyclic System |

| Substituted (Ylidene)hydrazinecarbothioamides | Dimethyl acetylenedicarboxylate | Thiazolidin-4-one derivatives researchgate.net |

| 4-Thioxo-thiazolidinone | Ketones | Thiopyrano[2,3-d] nih.govthiazoles nih.gov |

| 2-Imino-4-thiazolidinone | Formaldehyde | 5,5-Bishydroxymetyl-2-imino-4-thiazolidinone nih.gov |

Reagent for Introducing Sulfur and Nitrogen Functionalities

The inherent structure of this compound, containing both a thione group (C=S) and a lactam (cyclic amide) functionality, makes it an effective reagent for the incorporation of sulfur and nitrogen atoms into target molecules. The thione group is a versatile functional group that can undergo a variety of chemical transformations.

For instance, the sulfur atom can act as a nucleophile in various reactions. It can also be a precursor for the formation of other sulfur-containing functional groups. The nitrogen atom within the oxazolidinone ring, while part of an amide, can also participate in reactions under specific conditions, or the entire ring can be opened to reveal amino and thio functionalities.

Research on related 5-ene-4-thiazolidinones has shown that the thione group can be methylated and subsequently displaced, which is a key step in the synthesis of dimethinemerocyanine and cyanine (B1664457) dyes. nih.gov This reactivity highlights the potential of the thioxo group in this compound to serve as a handle for introducing sulfur-containing moieties.

Role as a Privileged Scaffold in Drug Discovery and Development

The thiazolidin-4-one core, and by extension the 2-thioxooxazolidin-4-one (B3050068) variant, is recognized as a "privileged scaffold" in medicinal chemistry. semanticscholar.orgnih.govpharmacophorejournal.com This designation is due to its ability to bind to a wide range of biological targets by presenting substituents in a well-defined three-dimensional arrangement, leading to the development of compounds with diverse pharmacological activities.

Design and Synthesis of Novel Pharmacophores

The this compound framework serves as an excellent starting point for the design and synthesis of novel pharmacophores. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The rigid heterocyclic ring of the thioxooxazolidinone orients appended functional groups in specific spatial orientations, which is crucial for achieving high-affinity binding to target proteins.

Medicinal chemists have successfully utilized the broader class of thiazolidin-4-ones to develop compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The synthesis of derivatives often involves modifications at the N3 and C5 positions of the thiazolidinone ring to explore different regions of the target's binding pocket. nih.gov For example, 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have been designed and synthesized as potent antimicrobial agents. nih.gov

The following table presents examples of pharmacophores based on the related thiazolidin-4-one scaffold and their targeted biological activities.

| Scaffold Modification | Target Biological Activity |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Antimicrobial nih.gov |

| 5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione derivatives | Anti-breast cancer nih.gov |

| Quinazolinone-thiazolidin-4-one hybrids | Anticancer (EGFR inhibitors) nih.gov |

Exploration of Structure-Activity Relationships within the Thioxooxazolidinone Framework

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how chemical structure influences biological activity. The thioxooxazolidinone framework has been the subject of such investigations to optimize the potency and selectivity of drug candidates.

For the related oxazolidinone class of antibacterial agents, SAR studies have revealed key structural features that contribute to their efficacy. For instance, the replacement of the carbonyl oxygen with a thiocarbonyl sulfur has been shown to enhance in vitro antibacterial activity. nih.gov Specifically, a compound bearing a 5-thiourea group exhibited 4-8 times stronger activity than the well-known antibiotic linezolid. nih.gov

Furthermore, studies on 4-thiazolidinone (B1220212) derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH) have highlighted the importance of substituents on the core structure. nih.gov These studies provide a roadmap for the rational design of more potent inhibitors by modifying specific positions on the heterocyclic ring. The insights gained from SAR studies on both oxazolidinones and thiazolidin-4-ones can be extrapolated to guide the design of novel therapeutic agents based on the this compound scaffold.

Key SAR findings for related scaffolds include:

Thionation: Replacement of C=O with C=S at the 2-position can enhance antibacterial activity. nih.gov

N3-Substitution: Modifications at the nitrogen atom can significantly impact biological activity.

C5-Substitution: The nature of the substituent at the C5 position is crucial for pharmacological effects. nih.gov

Development of Chiral Synthons from this compound

Chiral synthons are stereochemically pure building blocks used in the synthesis of enantiomerically pure complex molecules, which is of paramount importance in the pharmaceutical industry as different enantiomers of a drug can have vastly different biological activities. While this compound itself is achiral, its derivatives can be readily transformed into valuable chiral synthons.

The introduction of a substituent at the C4 position of the related oxazolidin-2-one ring can create a stereocenter. For instance, chiral 4-substituted 5,5-diethyl oxazolidin-2-ones have been synthesized from readily available amino acids and have shown potential as effective chiral auxiliaries in asymmetric synthesis. nih.gov Similarly, (4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a known chiral building block used in the synthesis of more complex molecules.

The synthesis of such chiral synthons often involves asymmetric reactions, such as asymmetric aldol (B89426) reactions followed by a Curtius rearrangement to form the oxazolidin-2-one ring. mdpi.com These methodologies can be adapted to produce chiral derivatives of this compound, which can then be utilized in the stereoselective synthesis of biologically active compounds. The development of such chiral building blocks from this readily accessible scaffold holds significant promise for advancing asymmetric synthesis and the discovery of new chiral drugs.

Applications in Agrochemical and Material Sciences

While direct and extensive research on the specific applications of this compound in agrochemical and material sciences is not widely documented in publicly available literature, the structural motifs present in the molecule suggest potential utility in these fields. The broader class of compounds to which it belongs, namely oxazolidinones and related heterocyclic systems, has been the subject of investigation for various biological and material properties.

In the realm of agrochemicals, related heterocyclic compounds have demonstrated notable biological activities. For instance, derivatives of oxazolidinone have been explored for their herbicidal and fungicidal properties. The oxazolidinone ring system is a key feature in some commercial fungicides, highlighting the potential of this chemical class in crop protection. nih.gov Research into novel oxazolidinone-linked 1,2,3-triazole derivatives has shown promising antifungal activity against a range of plant pathogens. nih.govrsc.org

Furthermore, studies on other five-membered heterocyclic compounds containing a thione group, which is structurally analogous to the 2-thioxo group in this compound, have revealed herbicidal potential. While not a direct analogue, the herbicidal activity of certain thiazolin-2-thione derivatives suggests that the thione functionality can be a crucial element for bioactivity in this class of compounds.

The potential for this compound in material sciences is more speculative but can be inferred from the reactivity and properties of similar heterocyclic compounds. The presence of reactive sites, including the nitrogen and sulfur atoms, could allow this molecule to be used as a monomer or a building block in the synthesis of novel polymers. The incorporation of such heterocyclic rings into polymer backbones can impart unique thermal, mechanical, and optical properties to the resulting materials.

Moreover, aryl-substituted formyl oxazolidine (B1195125) derivatives have been investigated as potential herbicide safeners, which are compounds used to protect crops from the phytotoxic effects of herbicides. acs.org This indicates another potential avenue for the application of oxazolidinone derivatives in agriculture.

The following table summarizes the observed activities of structurally related compounds, suggesting potential areas of investigation for this compound.

| Compound Class | Application Area | Observed Activity |

| Oxazolidinone Derivatives | Agrochemical | Herbicidal and fungicidal activity. nih.govresearchgate.net |

| Oxazolidinone-linked Triazoles | Agrochemical | Antifungal activity against various plant pathogens. nih.govrsc.org |

| Aryl-substituted Formyl Oxazolidines | Agrochemical | Herbicide safeners for maize. acs.org |

It is important to emphasize that while the data on related compounds are promising, dedicated research is required to determine the specific activities and potential applications of this compound in agrochemical and material sciences. The existing body of knowledge on similar heterocyclic systems provides a strong rationale for such future investigations.

In Vitro Biochemical and Biological Activity Profiling of 5,5 Dimethyl 2 Thioxooxazolidin 4 One Derivatives

Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antiviral)

Derivatives of the core thiazolidinone and imidazolidinone structures have demonstrated notable antimicrobial properties.

Studies have quantified the antibacterial and antifungal efficacy of these derivatives by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic strains.

One study on 2,3-diaryl-thiazolidin-4-ones found that all synthesized compounds exhibited antibacterial activity against six Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.008 to 0.24 mg/mL and MBC values from 0.0016 to 0.48 mg/mL. nih.gov The most sensitive bacterium was identified as S. Typhimurium, while S. aureus was the most resistant. nih.gov Notably, the antifungal activity of some of these compounds was comparable to or exceeded that of reference drugs like bifonazole (B1667052) and ketoconazole. nih.gov

Another investigation into new hydantoin (B18101) compounds, specifically 3-((2-bromobenzylidene) amino)-2-thioxoimidazolidin-4-one (C5) and 3-((4-methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one (C6), showed significant antibacterial effects against virulent strains of S. aureus at concentrations of 31.25–62.5 μg/mL for C5 and 62.5–125 μg/mL for C6. nih.gov Furthermore, 5-Imino-4-thioxoimidazolidin-2-one derivatives have shown significant activity against B. subtilis, K. pneumonia, and C. albicans, with moderate activity against S. aureus. nih.gov

Table 1: Antibacterial Activity of Thiazolidin-4-one Derivatives| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| Compound 5 (a 2,3-diaryl-thiazolidin-4-one) | Gram-positive & Gram-negative bacteria | 0.008–0.06 | nih.gov |

| General 2,3-diaryl-thiazolidin-4-ones | Gram-positive & Gram-negative bacteria | 0.008–0.24 | nih.gov |

Research into the mechanisms underlying the antimicrobial effects of these compounds has provided valuable insights. For thiazolidin-4-one derivatives, docking studies suggest that their antibacterial action may involve the inhibition of the E. coli Mur B enzyme. nih.gov Their antifungal activity is likely due to the inhibition of CYP51, an enzyme crucial for fungal cell membrane synthesis. nih.gov Additionally, certain new hydantoin derivatives have been shown to inhibit bacterial adhesion, which is a critical step in biofilm formation and infection progression. nih.gov Time-kill kinetics studies further revealed that these compounds exert a bactericidal action. nih.gov

Antineoplastic and Antiproliferative Studies

A significant body of research has focused on the anticancer properties of 2-thioxo-oxazolidin-4-one and related derivatives, revealing their potential to inhibit cancer cell growth and induce cell death.

Numerous studies have utilized cytotoxicity assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50) of these derivatives against a wide array of human cancer cell lines.

For instance, a study on novel 2-thioxo-oxazolidin-4-one derivatives found that compound NB-4 exhibited the highest cytotoxicity in Jurkat (acute T-cell leukemia) cells with an IC50 of 15.19 μM, while NB-3 was most effective against HL-60 (promyelocytic leukemia) cells with an IC50 of 17.84 μM. nih.gov Another compound, NB-5, demonstrated broad antitumor effects, inhibiting the growth of all seven tested solid and hematopoietic tumor cell lines. nih.gov

In a separate study, 2-thioxoimidazolidin-4-one derivatives showed potent cytotoxic effects against HepG2 (liver carcinoma) cells. nih.gov Compounds 4 and 2 in this study had IC50 values of 0.017 and 0.18 μM, respectively, which were significantly more potent than the reference drugs staurosporine (B1682477) (IC50 = 5.07 µM) and 5-fluorouracil (B62378) (IC50 = 5.18 µM). nih.gov

Table 2: Cytotoxicity (IC50) of 2-Thioxo-oxazolidin-4-one and Related Derivatives in Cancer Cell Lines| Compound Series | Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 2-Thioxo-oxazolidin-4-one | NB-4 | Jurkat | Acute T-cell leukemia | 15.19 | nih.gov |

| 2-Thioxo-oxazolidin-4-one | NB-3 | HL-60 | Promyelocytic leukemia | 17.84 | nih.gov |

| 2-Thioxoimidazolidin-4-one | Compound 4 | HepG2 | Liver carcinoma | 0.017 | nih.gov |

| 2-Thioxoimidazolidin-4-one | Compound 2 | HepG2 | Liver carcinoma | 0.18 | nih.gov |

| Thiazolidin-4-one himachalene | Compounds 2b & 4b | HT-1080, A-549, MCF-7, MDA-MB-231 | Fibrosarcoma, Lung, Breast | 5.25 - 9.26 | researchgate.net |

The antiproliferative effects of these derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle.

Flow cytometry analyses have been instrumental in these investigations. For example, the 2-thioxo-oxazolidin-4-one derivative NB-4 was found to significantly induce apoptosis in acute leukemia cells. nih.gov In another study, a potent 2-thioxoimidazolidin-4-one derivative (compound 4) was shown to cause a 19.35-fold increase in apoptosis in HepG2 cells. nih.gov This same compound also arrested the cell cycle in the G2/M phase. nih.gov Similarly, other thiazolidin-4-one derivatives were found to induce caspase-3/7-activated apoptosis and cause cell cycle arrest at the G0/G1 stage in HT-1080 and A-549 cells. researchgate.net The activity of caspase-3, a key executioner enzyme in apoptosis, was shown to be considerably increased by certain 4-thiazolidinone (B1220212) derivatives in both normal and cancer cell lines. mdpi.com

To understand the molecular basis of their anticancer activity, researchers have examined the effects of these compounds on the expression of genes and proteins involved in critical cellular pathways.

Studies on 2-thioxo-oxazolidin-4-one derivatives in acute leukemia cells revealed significant modulation of genes involved in cell death processes. All tested compounds led to a significant increase in the expression of the pro-apoptotic gene BID and the autophagy-related gene BECN1. nih.gov Specific derivatives also modulated the expression of genes related to necroptosis (RIPK3), endoplasmic reticulum stress (DDIT3), cell cycle control (CDKN1A), and inflammation (PPARγ). nih.gov

In HepG2 liver cancer cells, a promising 2-thioxoimidazolidin-4-one derivative was found to upregulate the expression of the pro-apoptotic genes p53, PUMA, and caspases 3, 8, and 9, while simultaneously downregulating the anti-apoptotic gene Bcl-2. nih.gov This compound was also shown to inhibit the PI3K/AKT signaling pathway, a key pathway in cancer cell survival and proliferation, at both the gene and protein levels. nih.gov

Enzyme Inhibition and Receptor Binding Assays

Derivatives of the 2-thioxothiazolidin-4-one core, a structure closely related to 5,5-Dimethyl-2-thioxooxazolidin-4-one, have been rigorously evaluated for their inhibitory effects against a range of enzymes. These assays are crucial in identifying potential therapeutic applications by determining the potency and selectivity of the compounds.

Tyrosinase is a key enzyme in the biosynthesis of melanin, making its inhibitors valuable in cosmetics and medicine for treating hyperpigmentation disorders. nih.govnih.gov Thiazolidine (B150603) derivatives, due to their structural resemblance to tyrosine, the substrate of tyrosinase, have been investigated as potential inhibitors. mdpi.com

One study evaluated six compounds, finding that (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) exhibited the most significant inhibitory effect on tyrosinase. nih.gov The potency of 5-HMT was found to be greater than that of kojic acid, a well-established tyrosinase inhibitor. nih.gov In silico docking simulations supported this finding, indicating a higher binding affinity for 5-HMT to the tyrosinase catalytic site compared to kojic acid. nih.gov Another study focused on 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives, with one compound showing a half-maximal inhibitory concentration (IC50) value of 16.5 ± 0.37 µM. mdpi.com

Table 1: Tyrosinase Inhibition by Thiazolidine Derivatives

| Compound | Target Enzyme | IC50 Value | Reference Compound | Key Findings |

|---|---|---|---|---|

| (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) | Tyrosinase | Lower than kojic acid | Kojic Acid | Showed greater inhibitory effect and binding affinity than kojic acid. nih.gov |

| 2-(substituted phenyl) thiazolidine-4-carboxamide derivative (3c) | Mushroom Tyrosinase | 16.5 ± 0.37 µM | --- | Identified as a potent inhibitor among the synthesized series. mdpi.com |

The PIM family of serine/threonine kinases is an attractive target for anticancer drug development due to its role in cell survival, proliferation, and apoptosis. nih.govox.ac.ukresearchgate.net Derivatives of 2-thioxothiazolidin-4-one have been synthesized and assessed as potent pan-PIM kinase inhibitors. nih.govresearchgate.net

Optimized compounds in one study demonstrated single-digit nanomolar IC50 values against all three PIM kinase isoforms (PIM-1, PIM-2, and PIM-3) and showed high selectivity over other kinases. nih.govresearchgate.net For instance, a specific derivative, Compound 17, was effective at inhibiting the growth of Molm-16 leukemia cell lines with a half-maximal effective concentration (EC50) of 14 nM. nih.govresearchgate.net Another study on thiazolidine derivatives also reported a strong pan-PIM isoform inhibition profile, with the most effective compound showing an IC50 of 0.75µM against the K562 leukemic cell line. ox.ac.uk Research into bis-thiazole derivatives also identified compounds with potent PIM-1 inhibition, with IC50 values as low as 0.24 µM, which was more potent than the reference inhibitor staurosporine (IC50 0.36 µM). nih.gov

Table 2: PIM Kinase Inhibition by Thiazolidine Derivatives

| Compound Class/No. | Target Kinase | IC50 / EC50 Value | Key Findings |

|---|---|---|---|

| Optimized 2-thioxothiazolidin-4-one derivatives | Pan-PIM Kinases | Single-digit nM | Highly potent and selective pan-PIM kinase inhibitors. nih.govresearchgate.net |

| Compound 17 | PIM Kinases | EC50 = 14 nM (Molm-16 cells) | Inhibited growth of leukemia cell lines. nih.govresearchgate.net |

| Thiazolidine derivative (44) | PIM Kinases | IC50 = 0.75 µM (K562 cells) | Showed encouraging in vitro anti-proliferative effects. ox.ac.uk |

Cathepsin K: This cysteine protease is highly expressed in osteoclasts and plays a critical role in bone resorption, making it a target for osteoporosis therapies. nih.govmdpi.comnih.gov While extensive research has gone into developing Cathepsin K inhibitors, specific studies focusing on this compound derivatives are not prominent in the provided search results. nih.govdoaj.orgresearchgate.net Research has tended to focus on other chemical scaffolds like ketone-based or non-covalent amide derivatives. nih.govnih.gov

Monoamine Oxidase B (MAO-B): Selective inhibitors of MAO-B are valuable for treating neurodegenerative disorders like Parkinson's disease. nih.gov Thiazole and thiazolidine derivatives have been identified as selective MAO-B inhibitors. researchgate.net One study of 4-substituted-2-thiazolylhydrazones found that a compound with a C4 acetylpyridine moiety was the most potent MAO-B inhibitor in the series, with an IC50 value of 13.0 ± 1.2 nM. researchgate.net Another study combining oxazole (B20620) and benzenesulfonamide (B165840) features resulted in a compound that inhibited MAO-B with an IC50 value of 3.47 μM, showing significant selectivity over the MAO-A isoform (IC50 = 43.3 μM). mdpi.com

Table 3: MAO-B Inhibition by Thiazole and Thiazolidine Derivatives

| Compound Class/No. | Target Enzyme | IC50 Value | Selectivity | Key Findings |

|---|---|---|---|---|

| 4-substituted-2-thiazolylhydrazone (Compound 10) | MAO-B | 13.0 ± 1.2 nM | Selective for MAO-B | A C4 acetylpyridine moiety was found to be critical for high potency. researchgate.net |

Antioxidant Activity Assessment and Mechanisms

Reactive oxygen species (ROS) can induce oxidative stress, which is implicated in various diseases. Antioxidant compounds can mitigate this damage by neutralizing ROS. mdpi.comzu.ac.ae Several studies have evaluated the antioxidant potential of thiazolidin-4-one derivatives using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. zu.ac.aemdpi.com

In one study, a series of 5-arylidenethiazolidine-2,4-dione derivatives were synthesized, and all twenty compounds tested showed greater antioxidant activity than the ascorbic acid reference. mdpi.com The most active derivative had an IC50 of 9.18 µg/mL, compared to 40 µg/mL for ascorbic acid. nih.gov Another investigation into new thiazolidin-4-one derivatives found that the antioxidant activity was dependent on the substituents on the phenyl ring. researchgate.net The compound 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester was the most active, with a DPPH radical scavenging activity (91.63% ± 0.77) similar to that of ascorbic acid. researchgate.net Furthermore, research on thiazolidine-4-carboxylic acid derivatives identified two compounds with significant antioxidant potential, showing EC50 values of 12.16 μg/mL and 13.97 μg/mL, which was attributed to the presence of phenolic fragments in their structures. zu.ac.ae

Table 4: Antioxidant Activity of Thiazolidin-4-one Derivatives

| Compound Class/No. | Assay | IC50 / EC50 Value | Reference Compound | Key Findings |

|---|---|---|---|---|

| 5-(furan-2-ylmethyl)imino-thiazolidine-2,4-dione | DPPH | IC50 = 9.18 µg/mL | Ascorbic Acid (IC50 = 40 µg/mL) | Significantly more active than the reference standard. nih.gov |

| 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester | DPPH | 91.63% ± 0.77 inhibition | Ascorbic Acid | Activity was comparable to ascorbic acid. researchgate.net |

| Thiazolidine-4-carboxylic acid derivative (P8) | DPPH | EC50 = 12.16 μg/mL | Ascorbic Acid (EC50 = 10.14 μg/mL) | Potent activity attributed to phenolic fragments. zu.ac.ae |

Future Research Directions and Perspectives on 5,5 Dimethyl 2 Thioxooxazolidin 4 One

Advancements in Asymmetric Synthesis and Catalyst Development

The development of novel chiral auxiliaries and catalysts is a cornerstone of modern organic chemistry, enabling the stereoselective synthesis of complex molecules. Oxazolidinone scaffolds, in particular, have been successfully employed as effective chiral auxiliaries. Future research could focus on leveraging the 5,5-dimethyl-2-thioxooxazolidin-4-one core for such purposes.

New chiral 4-substituted 5,5-diethyl oxazolidin-2-ones have been synthesized from amino acids and show potential as effective chiral auxiliaries. nih.gov This suggests a promising research avenue for the analogous this compound, exploring its utility in guiding stereoselective transformations. An efficient approach for synthesizing 4,5-disubstituted oxazolidin-2-one scaffolds has been developed using a combination of an asymmetric aldol (B89426) reaction and a modified Curtius protocol, which facilitates an effective intramolecular ring closure. nih.gov This methodology could be adapted to generate chiral derivatives of this compound, which could then be evaluated as auxiliaries in reactions such as alkylations, aldol additions, and Diels-Alder reactions.

Furthermore, the development of catalysts incorporating this scaffold is a viable direction. The nitrogen and sulfur atoms could act as coordination sites for metal centers, creating novel chiral ligands for transition metal catalysis. Research in this area would involve synthesizing various substituted derivatives and screening them for catalytic activity and enantioselectivity in a range of asymmetric transformations, including hydrogenations and C-C bond-forming reactions. mdpi.com

Table 1: Potential Asymmetric Reactions Utilizing this compound Derivatives

| Reaction Type | Role of the Scaffold | Potential Outcome |

| Asymmetric Alkylation | Chiral Auxiliary | Enantioselective formation of α-substituted carbonyl compounds. |

| Asymmetric Aldol Addition | Chiral Auxiliary | Stereoselective synthesis of β-hydroxy ketones and esters. nih.gov |

| Asymmetric Diels-Alder | Chiral Dienophile | Control over the stereochemistry of the resulting cyclohexene (B86901) derivatives. |

| Metal-Catalyzed Hydrogenation | Chiral Ligand | Enantioselective reduction of prochiral olefins and ketones. mdpi.com |

Integration with Fragment-Based and De Novo Drug Design Methodologies

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds. nih.gov This approach involves screening small, low-complexity molecules (fragments) that bind weakly to a biological target, and then growing or linking them to create more potent inhibitors. The this compound scaffold is an ideal candidate for inclusion in fragment libraries due to its relatively low molecular weight, defined three-dimensional shape, and presence of hydrogen bond donors and acceptors.

Thiazole and thiazolidinone scaffolds have appeared as hits in several fragment screening campaigns. nih.govresearchgate.net Future work could involve screening this compound against a diverse panel of therapeutic targets, such as kinases, proteases, and metabolic enzymes. Hits identified from these screens would serve as starting points for optimization using structure-guided design. The dimethyl groups at the C5 position can enhance metabolic stability by sterically shielding the ring from oxidation, a desirable feature in drug candidates.

In de novo design, computational algorithms are used to build novel molecules that fit the binding site of a target protein. The this compound core can be used as a building block or template in these algorithms. Its rigid structure provides a stable anchor from which to elaborate chemical functionality, allowing computational models to explore optimal substitution patterns for enhanced binding affinity and selectivity.

Exploration of Novel Reaction Pathways and Transformations

The reactivity of the this compound ring system is ripe for exploration, promising the discovery of novel synthetic methodologies. The presence of multiple functional groups—a thiocarbonyl, a carbonyl, an amide, and an α-carbon—offers numerous handles for chemical modification.

Future research could investigate transformations such as:

Multi-component Reactions: One-pot, multi-component reactions are highly efficient for building molecular complexity. researchgate.net Designing new reactions where this compound acts as a key building block could lead to the rapid synthesis of diverse compound libraries. For instance, variations of the Knoevenagel condensation at the C5 position, a common reaction for related thiazolidin-4-ones, could be explored. nih.gov

Cycloaddition Reactions: The thiocarbonyl group can potentially participate in various cycloaddition reactions, serving as a dienophile or dipolarophile to construct more complex heterocyclic systems. This approach has been used with related 5-ene-4-thioxo-2-thiazolidinones in hetero-Diels-Alder reactions. ump.edu.pl

Ring-Opening and Rearrangement Reactions: Investigating conditions that promote the opening or rearrangement of the oxazolidinone ring could provide access to novel acyclic or alternative heterocyclic structures that are otherwise difficult to synthesize.

Isotope Labeling: A method for synthesizing the related compound [2-¹¹C]5,5-dimethyl-2,4-oxazolidinedione for use in positron emission tomography (PET) has been developed. nih.gov A similar strategy could be applied to create radiolabeled this compound, enabling its use as a tracer in biological studies to investigate metabolic pathways and target engagement in vivo.

Deeper Mechanistic Understanding of Biological Interactions

While the broader class of thiazolidinones and oxazolidinones is known to exhibit a wide range of biological activities, the specific interactions of this compound with biological targets are largely uncharacterized. nih.govnih.gov Future research should focus on elucidating these interactions at a molecular level.

Initial steps would involve screening the compound and its derivatives against various biological targets, including enzymes and receptors implicated in diseases like cancer, diabetes, and inflammatory disorders. nih.govmdpi.com For any confirmed biological activity, detailed mechanistic studies would follow. Techniques such as X-ray crystallography and NMR spectroscopy could be employed to solve the structure of the compound bound to its target protein. This would provide invaluable information about the specific binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other forces that govern molecular recognition. mdpi.com

For example, studies on thiazolidine (B150603) derivatives as inhibitors of the VEGFR-2 kinase have utilized molecular docking to understand how the heterocyclic core occupies the hinge region of the enzyme's active site. nih.gov A similar approach could reveal how this compound or its analogs might interact with protein targets, guiding further structure-activity relationship (SAR) studies to improve potency and selectivity.

Development of Advanced Computational Models for Predictive Research

Computational chemistry offers powerful tools for accelerating the research and development process. For this compound, the development of advanced computational models can provide predictive insights into its chemical and biological properties.

Table 2: Application of Computational Models in Future Research

| Computational Method | Research Application | Predicted Properties |

| Density Functional Theory (DFT) | Conformational analysis and reaction mechanism studies. nih.gov | Molecular geometry, electronic structure, reaction energetics, spectroscopic properties. |

| Molecular Docking | Virtual screening and binding mode prediction. nih.govmdpi.com | Binding affinity, protein-ligand interactions, identification of potential biological targets. |

| Molecular Dynamics (MD) Simulations | Analysis of dynamic stability of protein-ligand complexes. nih.gov | Conformational changes, binding free energies, residence time of the ligand in the binding site. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. | Correlation between physicochemical properties and activity, guiding the design of more potent analogs. |

| In Silico ADME/Tox Prediction | Early assessment of drug-likeness. researchgate.net | Absorption, distribution, metabolism, excretion, and toxicity profiles. |

By employing these methods, researchers can perform large-scale virtual screening of virtual libraries based on the this compound scaffold, prioritizing the synthesis of compounds with the highest predicted activity and most favorable pharmacokinetic profiles. researchgate.net DFT calculations can be used to study the stability of different conformers and to investigate the mechanisms of novel reactions. nih.gov Furthermore, MD simulations can provide a dynamic picture of how these molecules interact with their biological targets, offering a deeper understanding beyond the static images provided by docking or crystallography. nih.gov

Q & A

Q. What are the optimal synthetic routes for 5,5-Dimethyl-2-thioxooxazolidin-4-one, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves condensation reactions under basic conditions. For example, thiazolidinone derivatives are often synthesized via refluxing a mixture of thioamide precursors with aldehydes or ketones in polar solvents like ethanol or methanol, catalyzed by bases such as NaOH or KOH . To maximize yield, researchers should:

Q. How should researchers characterize the structural purity of this compound using spectroscopic methods?

Structural confirmation requires a combination of techniques:

- ¹H/¹³C NMR : Identify characteristic peaks, such as thioxo (C=S) at ~160–170 ppm in ¹³C NMR and methyl groups (δ ~1.5–2.0 ppm in ¹H NMR) .

- IR Spectroscopy : Confirm the C=S stretch (~1200–1250 cm⁻¹) and carbonyl (C=O) absorption (~1700 cm⁻¹).

- X-ray crystallography : Resolve crystal packing and bond angles for absolute configuration validation, as demonstrated in related thiazolidinone derivatives .

Q. What solvent systems are recommended for improving the solubility of this compound in pharmacological assays?

The compound’s solubility is often limited due to its hydrophobic thioxo and dimethyl groups. Strategies include:

- Using polar aprotic solvents (e.g., DMSO or DMF) for in vitro studies, ensuring concentrations ≤0.5% to avoid cytotoxicity .

- Employing co-solvents like ethanol or PEG-400 in aqueous buffers.

- Testing solubility via phase diagrams under varying pH (e.g., 6.5–7.4 for physiological relevance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thioxothiazolidinone derivatives across studies?

Discrepancies often arise from differences in assay protocols or cellular models. Mitigation strategies include:

- Standardizing cell lines (e.g., using ECACC-certified lines like MCF-7 or HEPG-2) and culture conditions (e.g., RPMI-1640 with 5% FBS) .

- Validating target interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities.

- Replicating studies under controlled ROS levels, as thioxo derivatives may exhibit redox-dependent activity .

Q. What mechanistic approaches can elucidate the role of the thioxo group in this compound’s reactivity?

Advanced methods include:

- DFT calculations : Model electron density around the thioxo group to predict sites for electrophilic/nucleophilic attacks .

- Kinetic studies : Monitor reaction intermediates via LC-MS or stopped-flow spectroscopy during oxidation/reduction reactions.

- Isotopic labeling : Use ³⁴S-labeled thioxo groups to track sulfur participation in metabolic pathways .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?

- Molecular docking : Screen against targets like hemoglobin subunits (e.g., PDB ID 1HHO) to prioritize derivatives with improved binding .